Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate
Overview
Description
Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate is a complex organic compound belonging to the class of imidazo[1,2-A]pyridine derivatives This compound features a bromine atom at the 6th position, a phenyl group at the 2nd position, and a carboxylate ester group at the 3rd position on the imidazo[1,2-A]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminopyridine derivatives with α-bromo ketones under acidic conditions. The reaction proceeds through the formation of an intermediate imidazo[1,2-A]pyridine ring, followed by bromination and esterification steps.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products. Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used, often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Bromate esters or other oxidized derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Ethyl 6-phenylimidazo[1,2-A]pyridine-3-carboxylate: Lacks the bromine atom.
Ethyl 6-bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyridine-3-carboxylate: Contains a methoxy group instead of a phenyl group.
Ethyl 6-bromo-2-(2-thienyl)imidazo[1,2-A]pyridine-3-carboxylate: Features a thiophene ring instead of a phenyl group.
Uniqueness: Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate stands out due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of the bromine atom and the phenyl group contributes to its unique properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-21-16(20)15-14(11-6-4-3-5-7-11)18-13-9-8-12(17)10-19(13)15/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOFVAJKGYUOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680001 | |
Record name | Ethyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-79-9 | |
Record name | Ethyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885276-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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